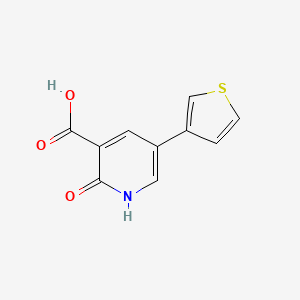

2-Hydroxy-5-(thiophen-3-YL)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-5-thiophen-3-yl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-8(10(13)14)3-7(4-11-9)6-1-2-15-5-6/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABOCXZJHYDMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686909 | |

| Record name | 2-Oxo-5-(thiophen-3-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-20-5 | |

| Record name | 2-Oxo-5-(thiophen-3-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Total Synthesis Strategies for 2 Hydroxy 5 Thiophen 3 Yl Nicotinic Acid

Retrosynthetic Disconnection Analysis of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.orgamazonaws.com For this compound, two primary disconnection approaches are most logical.

The most prominent disconnection is at the C5-C3' bond between the pyridine (B92270) and thiophene (B33073) rings. This C-C bond can be formed using modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. This leads to two key synthons: a nucleophilic thiophene-3-yl equivalent and an electrophilic 5-substituted-2-hydroxynicotinic acid derivative. The corresponding synthetic equivalents would be thiophene-3-boronic acid and a 5-halo-2-hydroxynicotinic acid (e.g., 5-bromo-2-hydroxynicotinic acid).

A second approach involves disconnecting the pyridine ring itself. This strategy would start with a functionalized thiophene precursor, onto which the pyridine ring is constructed through a cycloaddition or condensation reaction. This method might involve reacting a 3-substituted thiophene derivative with components that will form the 2-pyridone ring structure.

Classical and Modern Approaches to Constructing the Pyridine and Thiophene Frameworks

The successful synthesis of the target molecule relies on robust methods for building both the 2-hydroxynicotinic acid scaffold and the thiophene ring.

The 2-hydroxynicotinic acid portion of the target molecule is a substituted 2-pyridone. The synthesis of pyridine rings is a well-established field, with methods ranging from classic condensation reactions to modern metal-catalyzed cyclizations. baranlab.orgresearchgate.net

Most synthetic strategies for pyridines involve either the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, followed by oxidation. researchgate.net While effective for symmetrical pyridines, modifications are needed for producing asymmetrically substituted rings.

More direct routes to the 2-pyridone core involve annulation reactions. These can include:

[4+2] Cycloadditions: Inverse-electron-demand Diels-Alder reactions using heterocyclic azadienes have become a favored method for constructing the pyridine core. baranlab.org

Amide Cyclization: A single-step conversion of N-vinyl amides with alkynes, activated by reagents like trifluoromethanesulfonic anhydride (B1165640), can yield highly substituted pyridines under mild conditions. organic-chemistry.org

Hydrolysis of Cyanopyridones: A direct and practical route to the 2-hydroxynicotinic acid scaffold involves the base-catalyzed hydrolysis of a corresponding 3-cyano-2-pyridone. For instance, heating 3-cyano-2-pyridone with potassium hydroxide (B78521) in ethylene (B1197577) glycol affords 2-hydroxynicotinic acid upon acidification. prepchem.com

Table 1: Key Pyridine Annulation Reactions

| Reaction Type | Precursors | Key Features | Reference |

|---|---|---|---|

| Hantzsch-like Synthesis | Carbonyl compounds, ammonia | Classic condensation followed by oxidation; versatile but can lack regioselectivity. | researchgate.net |

| Inverse-Demand Diels-Alder | Heterocyclic azadienes, alkynes/alkenes | Favored modern approach for controlled pyridine ring construction. | baranlab.org |

| Amide Annulation | N-vinyl amides, alkynes | Convergent, one-step method compatible with various functional groups. | organic-chemistry.org |

| Cyanopyridone Hydrolysis | 3-Cyano-2-pyridone | Direct, high-yielding route to the 2-hydroxynicotinic acid core. | prepchem.com |

The synthesis of the thiophene ring can be accomplished through several named reactions, typically involving the cyclization of a four-carbon chain with a sulfurizing agent. pharmaguideline.com Once formed, the thiophene ring can be functionalized to prepare it for coupling with the pyridine fragment.

Common thiophene synthesis methods include:

Paal-Knorr Thiophene Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.com

Fiesselmann Thiophene Synthesis: This method uses α-keto esters reacting with thiourea (B124793) or other sulfur sources, useful for creating thiophenes with ester functionalities.

Gewald Aminothiophene Synthesis: A base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur, is a common route to 2-aminothiophenes. pharmaguideline.comrsc.org

For the synthesis of the target molecule, functionalization at the C3 position of the thiophene ring is critical. This is typically achieved through electrophilic substitution or, more commonly, through metal-catalyzed cross-coupling reactions. numberanalytics.com For a Suzuki coupling, a 3-bromothiophene (B43185) would be converted into thiophene-3-boronic acid via lithiation followed by reaction with a trialkyl borate.

Table 2: Comparison of Thiophene Synthesis Methods

| Method | Starting Materials | Sulfur Source | Key Advantage | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Well-established and versatile. | pharmaguideline.com |

| Fiesselmann Synthesis | α-Keto esters | Thiourea, sulfur | Good for preparing thiophenes with ester groups. | |

| Gewald Synthesis | Ketone, α-cyanoester | Elemental Sulfur | Standard route to 2-aminothiophenes. | rsc.org |

| Hinsberg Synthesis | Diketones | P₄S₁₀ | Useful for synthesizing simple thiophene structures. |

Convergent and Linear Synthetic Routes to this compound

A synthetic strategy can be either linear or convergent. In a linear synthesis, the molecule is built step-by-step in a sequential fashion. In a convergent synthesis, different fragments of the molecule are prepared separately and then combined near the end of the synthesis. wikipedia.org

Exploration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chimia.ch The industrial synthesis of nicotinic acid, for example, has traditionally relied on the oxidation of picoline with harsh reagents like nitric acid, a process that generates nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net

Applying green chemistry principles to the synthesis of this compound would involve several considerations:

Catalysis: Employing catalytic methods over stoichiometric reagents is a core principle. For instance, developing a catalytic gas-phase air oxidation for the nicotinic acid precursor would be a greener alternative to using nitric acid or permanganate. chimia.chresearchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cross-coupling reactions are generally atom-economical, but newer C-H activation strategies could offer even more direct and less wasteful routes to couple the two heterocyclic rings. numberanalytics.com

Safer Solvents and Reagents: Traditional thiophene syntheses can use high temperatures and hazardous reagents. rsc.org The development of syntheses in greener solvents, such as deep eutectic solvents or even solvent-free approaches, can significantly improve the environmental profile of the process. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Modern catalyzed reactions, such as the Cu-catalyzed N-arylation of 2-pyridones which proceeds at room temperature, exemplify this principle. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Derivatization and Chemical Transformations of the 2 Hydroxy 5 Thiophen 3 Yl Nicotinic Acid Scaffold

Functionalization of the Carboxylic Acid Group

The carboxylic acid function on the pyridine (B92270) ring is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through well-established synthetic protocols.

The conversion of the carboxylic acid to esters and amides is a fundamental and widely utilized transformation.

Esterification: The synthesis of nicotinic acid esters can be achieved through various standard methods, such as the reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting an activated acid derivative with an alcohol. google.com For instance, refluxing a nicotinic acid with an alcohol in the presence of a strong acid like sulfuric acid yields the corresponding ester. google.com Another effective method involves the reaction of an acid chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine. google.com

Amidation: Amide derivatives are readily synthesized from the carboxylic acid. A common and efficient method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride. nih.govmdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine under basic conditions to furnish the desired amide. nih.govmdpi.com This two-step, one-pot procedure is highly effective for coupling nicotinic acids with various amines, including substituted thiophen-2-amines, to produce N-(thiophen-2-yl)nicotinamide derivatives. nih.govmdpi.com

Table 1: Representative Conditions for Esterification and Amidation of Nicotinic Acids

| Transformation | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄, Reflux | Nicotinic Ester | google.com |

| Amidation | 1. Oxalyl Chloride 2. Amine, Base | Nicotinamide (B372718) | nih.gov, mdpi.com |

The carboxylic acid group can be selectively reduced to a primary alcohol, yielding [2-hydroxy-5-(thiophen-3-yl)pyridin-3-yl]methanol. This transformation is a crucial step for introducing new functionalities. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often preferred to avoid unwanted side reactions. A notable method for the reduction of carboxylic acids to alcohols involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of iodine (I₂). researchgate.net This system generates diborane (B8814927) in situ, which efficiently reduces the carboxylic acid.

The resulting primary alcohol is itself a versatile functional group. It can be converted into ethers through Williamson ether synthesis, oxidized to the corresponding aldehyde using mild oxidizing agents, or used in further esterification reactions to append different molecular fragments.

Modifications at the Thiophene (B33073) Moiety

The thiophene ring, being an electron-rich aromatic system, is susceptible to a range of modifications, particularly electrophilic substitution and metal-catalyzed coupling reactions. e-bookshelf.de The sulfur atom also presents a site for selective oxidation.

Thiophene undergoes electrophilic aromatic substitution (SEAr) more readily than benzene (B151609). e-bookshelf.de In a 3-substituted thiophene, such as the one in the parent scaffold, electrophilic attack preferentially occurs at the C2 (α) position, and to a lesser extent at the C5 (α') position, as these sites are most activated by the sulfur heteroatom. researchgate.net

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Bromination and chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Thiophene brominates significantly faster than benzene. wikipedia.org

Acylation: Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the 2-position, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org

Nitration and Sulfonation: These reactions can also be performed, though they often require milder conditions than those used for benzene to avoid degradation of the sensitive thiophene ring.

Table 2: Common Electrophilic Aromatic Substitution Reactions on Thiophenes

| Reaction | Typical Reagent(s) | Position of Substitution | Reference(s) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C2 or C5 | wikipedia.org, researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | C2 or C5 | wikipedia.org, researchgate.net |

| Acylation | Acyl Chloride, Lewis Acid | C2 or C5 | wikipedia.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the thiophene ring. rsc.orgwikipedia.org These reactions typically involve an organopalladium catalyst that facilitates the coupling of a thiophene derivative with a coupling partner. youtube.comyoutube.com

Key strategies include:

Suzuki-Miyaura Coupling: This reaction couples a halogenated thiophene (e.g., 2-bromo-3-arylthiophene) with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govsemanticscholar.orgyoutube.com This is a highly versatile method for creating biaryl structures.

Direct C-H Arylation: More advanced methods allow for the direct coupling of a C-H bond on the thiophene ring with an aryl halide, avoiding the need for pre-functionalization of the thiophene. acs.org These reactions often use catalysts like palladium(II) acetate. nih.gov

These coupling reactions provide a robust platform for introducing aryl, heteroaryl, or alkyl groups at specific positions on the thiophene ring, significantly expanding the structural diversity of the derivatives. rsc.org

The sulfur atom in the thiophene ring can be selectively oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide. researchgate.net

Oxidation: Oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide catalyzed by systems like methyltrioxorhenium(VII). acs.orgdicp.ac.cn The first oxidation step yields the thiophene S-oxide. acs.org Thiophene S-oxides are often unstable and can act as reactive dienes in Diels-Alder cycloaddition reactions. researchgate.net Further oxidation leads to the more stable thiophene S,S-dioxide, which is no longer aromatic and behaves as an unsaturated sulfone. acs.orgutexas.edu

Reduction: The thiophene oxides can be reduced back to the parent thiophene. For example, thiophene S-oxides have been reduced to thiophenes via electrochemical methods. researchgate.net Thiophene 1,1-dioxides can be reduced using reagents such as zinc in a mixture of acetic and hydrochloric acid. utexas.edu This reversible oxidation-reduction capability offers a method to temporarily alter the electronic properties of the thiophene ring for specific synthetic manipulations.

Transformations on the Pyridine Ring System

The pyridine ring of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid offers multiple sites for chemical modification, allowing for a range of transformations that can significantly alter the molecule's physicochemical properties.

Hydroxyl Group Functionalization (e.g., Etherification, Esterification)

The hydroxyl group at the C2 position of the pyridine ring is a key site for functionalization. Etherification and esterification reactions are common strategies to modify this group, potentially influencing the compound's solubility, lipophilicity, and biological activity.

Etherification: The formation of an ether linkage can be achieved by reacting the hydroxyl group with various alkylating agents. While specific literature on the etherification of this compound is not abundant, general methods for the O-alkylation of 2-hydroxypyridines are well-established. These reactions typically proceed via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to attack an alkyl halide. Another approach involves reductive etherification using carbonyl compounds in the presence of a reducing agent. nih.gov

Esterification: The hydroxyl group can also be converted into an ester. This transformation is typically carried out by reacting the parent compound with an acyl chloride or a carboxylic acid anhydride in the presence of a base or an acylation catalyst. These ester derivatives can serve as prodrugs or as intermediates for further synthetic modifications. A patent from 1949 describes the preparation of a nicotinic acid ester by reacting nicotinic acid or its functional derivatives with tetrahydrofurfuryl alcohol. acs.org

Table 1: Representative Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | 2-Alkoxy-5-(thiophen-3-YL)nicotinic acid |

| Etherification | Alcohol, Acid catalyst or Reductive conditions | 2-Alkoxy-5-(thiophen-3-YL)nicotinic acid |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | 2-Acyloxy-5-(thiophen-3-YL)nicotinic acid |

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the pyridine ring can serve as a handle for further diversification through cross-coupling reactions.

Halogenation: The halogenation of 2-hydroxypyridines can be achieved using various reagents. For instance, chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). A patent describes a process for halogenating 2,6-dihydroxypyridine-4-carboxylic acid using phosphorus oxychloride or phosphorus oxybromide. google.com The regioselectivity of halogenation on the this compound scaffold would be influenced by the directing effects of the existing substituents.

Cross-Coupling Reactions: Once halogenated, the resulting halo-pyridines are valuable substrates for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. youtube.comyoutube.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents, including aryl, alkyl, and amino groups. For example, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group at the position of the halogen. A study on the Suzuki cross-coupling of 5-pyrimidylboronic acid with heteroaryl halides demonstrates the feasibility of such transformations. nih.gov

Table 2: Halogenation and Cross-Coupling Reactions

| Reaction Type | Substrate | Reagents and Conditions | Product Type |

|---|---|---|---|

| Chlorination | This compound | POCl₃, heat | 2-Chloro-5-(thiophen-3-YL)nicotinic acid derivative |

| Suzuki Coupling | 2-Chloro-5-(thiophen-3-YL)nicotinic acid derivative | Arylboronic acid, Pd catalyst, Base | 2-Aryl-5-(thiophen-3-YL)nicotinic acid derivative |

| Buchwald-Hartwig Amination | 2-Chloro-5-(thiophen-3-YL)nicotinic acid derivative | Amine, Pd catalyst, Base | 2-Amino-5-(thiophen-3-YL)nicotinic acid derivative |

Nitrogen Atom Derivatization (e.g., N-Oxidation, Quaternization)

The nitrogen atom of the pyridine ring is another site for derivatization, leading to N-oxides and quaternary salts, which can exhibit distinct chemical reactivity and biological properties.

N-Oxidation: The oxidation of the pyridine nitrogen to form an N-oxide can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). acs.orggoogle.com The resulting N-oxide can activate the pyridine ring for further reactions and has been shown to be an important intermediate in the synthesis of 2-hydroxypyridine (B17775) derivatives. google.com For instance, a patent describes a method for preparing 2-hydroxypyridine-N-oxide from 2-chloropyridine (B119429) using hydrogen peroxide. google.com

Quaternization: The pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt through quaternization. This is typically achieved by reacting the pyridine with an alkyl halide. osti.gov The quaternization of pyridine derivatives with haloadamantanes has been investigated, demonstrating the feasibility of this reaction. osti.gov The resulting quaternary salts have increased water solubility and can be used as ionic liquids or as precursors for other transformations.

Table 3: Nitrogen Atom Derivatization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Oxidation | H₂O₂, Acetic acid or m-CPBA | This compound N-oxide |

| Quaternization | Alkyl halide (e.g., CH₃I, C₂H₅Br) | 1-Alkyl-2-oxo-5-(thiophen-3-YL)-1,2-dihydropyridine-3-carboxylic acid |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The regioselectivity of derivatization reactions on the this compound scaffold is a critical consideration. The existing substituents—the hydroxyl, carboxylic acid, and thiophenyl groups—exert electronic and steric influences that direct incoming reagents to specific positions.

For electrophilic substitution reactions on the pyridine ring, the directing effects of the hydroxyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) would compete. However, the 2-hydroxypyridine tautomer exists in equilibrium with 2-pyridone, which can influence the reactivity. wikipedia.org

In nucleophilic substitution reactions, such as the displacement of a halogen, the position of the halogen will dictate the regioselectivity of the subsequent cross-coupling reaction.

Stereoselectivity would be a key factor in reactions involving the creation of new chiral centers, for instance, during the addition to the pyridine ring or in asymmetric catalysis. However, without specific examples in the literature for this particular compound, a detailed discussion on stereoselectivity remains speculative.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid, providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum is expected to reveal distinct signals for each proton in the molecule. The protons on the pyridine (B92270) ring (H4 and H6) and the thiophene (B33073) ring (H2', H4', and H5') would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm hmdb.cachemicalbook.com. The chemical shifts would be influenced by the electronic effects of the hydroxyl, carboxyl, and thiophenyl substituents. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets at a downfield chemical shift and may be exchangeable with deuterium (B1214612) oxide (D₂O) docbrown.info.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected at a significantly downfield shift (around 160-170 ppm). The carbon atoms of the pyridine and thiophene rings would resonate in the aromatic region (approximately 110-160 ppm), with the carbon bearing the hydroxyl group (C2) appearing at a higher chemical shift due to the deshielding effect of the oxygen atom unsri.ac.id.

Predicted ¹H and ¹³C NMR Data

While experimental data is not available, a hypothetical data table is presented below based on known chemical shift ranges for similar structures mdpi.comresearchgate.net.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 (Pyridine) | 8.0 - 8.5 | 135 - 145 |

| H6 (Pyridine) | 8.5 - 9.0 | 145 - 155 |

| H2' (Thiophene) | 7.5 - 8.0 | 120 - 130 |

| H4' (Thiophene) | 7.0 - 7.5 | 125 - 135 |

| H5' (Thiophene) | 7.5 - 8.0 | 120 - 130 |

| COOH | 12.0 - 14.0 (broad s) | 165 - 175 |

| C2 (Pyridine) | - | 155 - 165 |

| C3 (Pyridine) | - | 115 - 125 |

| C5 (Pyridine) | - | 120 - 130 |

| C3' (Thiophene) | - | 130 - 140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments are essential hmdb.ca.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily those that are two or three bonds apart (geminal and vicinal). It would be crucial for identifying which protons are adjacent on the pyridine and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the entire molecular structure, for instance, by showing a correlation from the thiophene protons to the C5 carbon of the pyridine ring, confirming their point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can help to determine the preferred conformation of the molecule, such as the relative orientation of the thiophene and pyridine rings.

Mass Spectrometry for Precise Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion mdpi.com. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₇NO₃S), distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated and compared to the experimental value to confirm the compound's identity mdpi.com.

Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 222.0219 |

| [M-H]⁻ | 220.0074 |

| [M+Na]⁺ | 244.0039 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a spectrum of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts nih.govnih.govresearchgate.net.

For this compound, key fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation for carboxylic acids.

Loss of CO: Cleavage of the pyridine ring can lead to the loss of carbon monoxide.

Cleavage of the Thiophene Ring: Fragmentation of the thiophene moiety can also occur.

Analysis of these fragmentation pathways provides robust confirmation of the proposed structure nih.gov.

Ionization Techniques (ESI, APCI, MALDI) in Structural Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques are paramount to prevent fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI) is a preferred method for polar molecules like this compound. In positive ion mode, the molecule would be expected to readily form a protonated species, [M+H]⁺, due to the presence of the basic nitrogen atom in the pyridine ring. The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the determination of the molecular formula. In negative ion mode, deprotonation of the carboxylic acid and hydroxyl groups would lead to the formation of [M-H]⁻ ions.

Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI, particularly for less polar compounds. While this compound is polar, APCI can still be effectively utilized. The ionization process in APCI involves proton transfer reactions in the gas phase, which would also be expected to generate a prominent [M+H]⁺ ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically employed for large, non-volatile molecules. For a smaller molecule like this compound, MALDI might be less common but can still provide valuable information, especially when analyzing solid samples or for specific applications requiring high-throughput screening.

The choice of ionization technique can influence the observed fragmentation patterns, providing complementary structural information. While no specific mass spectral data for this compound is publicly available, analysis of related nicotinic acid derivatives suggests that the primary ion observed would be the molecular ion, with potential fragmentation involving the loss of CO2 from the carboxylic acid group. For instance, in the analysis of nicotinic acid and its metabolites, ESI-MS has been successfully used to monitor ions at m/z 124.3 for nicotinic acid and m/z 181.0 for nicotinuric acid. bevital.no

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on the analysis of related compounds like nicotinic acid and its derivatives, the following vibrational modes can be predicted. researchgate.netresearchgate.netgrowingscience.com

A broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The presence of the hydroxyl group on the pyridine ring would likely contribute to this broadness. The C=O stretching vibration of the carboxylic acid is anticipated to appear as a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations from both the pyridine and thiophene rings would be observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic rings are expected to produce several bands in the 1400-1600 cm⁻¹ range. The C-S stretching vibration of the thiophene ring typically appears as a weaker band in the fingerprint region.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 | Stretching (Broad) |

| O-H (Phenolic) | 3200-3600 | Stretching (Broad) |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching (Strong) |

| C=C and C=N (Aromatic) | 1400-1600 | Stretching |

| C-O (Carboxylic Acid/Phenolic) | 1200-1300 | Stretching |

| C-S (Thiophene) | 600-800 | Stretching |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The structure of this compound, featuring two interconnected aromatic rings, suggests significant electronic conjugation, which should result in characteristic UV-Vis absorption spectra.

The UV spectrum of nicotinic acid in an acidic solution typically shows two main absorption peaks at approximately 213 nm and 261 nm. starna.comstarnacells.com The presence of the thiophene substituent at the 5-position and the hydroxyl group at the 2-position of the pyridine ring in the target molecule is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system and the electron-donating effect of the hydroxyl group.

Therefore, it is anticipated that this compound will exhibit absorption maxima at wavelengths longer than 261 nm. The exact position and intensity of these peaks would be dependent on the solvent used, as solvent polarity can influence the energy of the electronic transitions. Analysis of the UV-Vis spectrum is crucial for understanding the electronic structure and for developing quantitative analytical methods, such as HPLC with UV detection.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for the specific title compound is not publicly available, data from related structures, such as nicotinic acid and various thiophene derivatives, can offer insights into the expected structural features. nanomegas.comresearchgate.netnih.gov For instance, the crystal structure of nicotinic acid reveals a planar pyridine ring with the carboxylic acid group twisted slightly out of the plane. nanomegas.com In this compound, it is expected that the pyridine and thiophene rings will be nearly coplanar to maximize π-system conjugation. The analysis would also reveal the hydrogen bonding network in the crystal lattice, which would likely involve the carboxylic acid and hydroxyl groups, influencing the crystal packing and physical properties of the compound.

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its isolation from reaction mixtures. The development of a robust and validated HPLC method is critical for quality control.

Given the polar nature of the molecule, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 column is a common starting point for method development. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter to control the ionization state of the carboxylic acid and the pyridinol moiety, thereby affecting the retention time and peak shape. An acidic pH (e.g., using formic acid or phosphate (B84403) buffer) would suppress the ionization of the carboxylic acid, leading to increased retention on a non-polar stationary phase.

Method validation would be performed according to ICH guidelines and would include the evaluation of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). japsonline.com While a specific HPLC method for this compound has not been published, methods for the analysis of nicotinic acid and its metabolites can provide a good starting point. For example, a method for the simultaneous determination of niacin and its metabolites used a C18 column with a mobile phase of acetonitrile, methanol, water, and formic acid. bevital.no Another method for nicotinic acid and related compounds employed a Primesep 100 mixed-mode column with a gradient of water, acetonitrile, and sulfuric acid. sielc.com

Table 2: Proposed Starting Conditions for HPLC Method Development for this compound

| Parameter | Proposed Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, increasing to elute the compound |

| Flow Rate | 1.0 mL/min |

| Detection | UV at the determined λmax (e.g., around 260-280 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Note: These are suggested starting parameters and would require optimization for the specific compound.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, this compound, with its polar hydroxyl and carboxylic acid functional groups, is non-volatile and would require derivatization prior to GC analysis to increase its volatility and thermal stability.

Derivatization:

A common and effective method for derivatizing compounds with active hydrogen atoms (such as those in hydroxyl and carboxylic acid groups) is silylation. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), can be employed. mdpi.com The derivatization reaction would proceed as follows, replacing the acidic protons on the hydroxyl and carboxylic acid groups with non-polar trimethylsilyl (B98337) (TMS) groups.

Illustrative Derivatization Reaction: this compound + BSTFA/TMCS → 2-(trimethylsilyloxy)-5-(thiophen-3-YL)nicotinic acid trimethylsilyl ester

This derivatization step makes the molecule amenable to GC analysis.

Impurity Profiling:

GC coupled with a mass spectrometer (GC-MS) is an indispensable tool for the identification and quantification of impurities. orgsyn.org The impurity profile of a drug substance provides critical information about its manufacturing process and potential degradation pathways. For this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.

A hypothetical GC-MS analysis for impurity profiling might involve a temperature-programmed run on a capillary column, such as a 5% phenyl-methylpolysiloxane column. The mass spectrometer would detect the derivatized parent compound and any volatile impurities.

Illustrative GC-MS Parameters for Analysis of Derivatized this compound:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-650 |

Hypothetical Impurity Profile Data:

The following table illustrates a hypothetical impurity profile for a batch of this compound as determined by GC-MS of the silylated derivatives.

| Peak No. | Retention Time (min) | Proposed Impurity | Area % |

| 1 | 8.5 | Unreacted Thiophene Precursor (derivatized) | 0.05 |

| 2 | 10.2 | Isomeric By-product (derivatized) | 0.08 |

| 3 | 12.5 | Derivatized this compound | 99.85 |

| 4 | 14.1 | Over-alkylated by-product (derivatized) | 0.02 |

Computational and Theoretical Chemistry Investigations of 2 Hydroxy 5 Thiophen 3 Yl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and predicting the chemical behavior of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. By optimizing the molecular geometry, researchers can identify the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation. For complex molecules like nicotinic acid derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles. nih.govnih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for Nicotinic Acid Derivatives from DFT Calculations

Note: This table is illustrative, based on typical values for related structures. Specific values for this compound would require dedicated calculations.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| C-O (carboxyl) | ~1.35 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C-C (inter-ring) | ~1.48 Å | |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| Dihedral Angle | Pyridine-Thiophene | 25-45° |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical for understanding chemical reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. jocpr.com For this compound, the MEP surface would show negative potential (typically colored red) around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the pyridine (B92270) nitrogen, indicating these are sites prone to electrophilic attack. researchgate.netjocpr.com Positive potential (blue) would be concentrated around the hydrogen atoms, particularly the acidic proton of the carboxylic acid. jocpr.com

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govpku.edu.cn The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. epstem.netjocpr.com For this molecule, the HOMO is expected to be distributed over the electron-rich thiophene (B33073) and hydroxypyridine rings, while the LUMO would likely be centered on the pyridine ring and the electron-withdrawing carboxylic acid group. nih.govresearchgate.net This distribution governs the molecule's behavior in charge transfer interactions. nih.gov

Table 2: Illustrative FMO Data for a Thiophene-Pyridine System

Note: Values are representative and depend on the specific computational method and derivative.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.2 eV | Electron-donating capability |

| E(LUMO) | -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 3.7 eV | Chemical reactivity and stability |

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. nih.govamanote.com

NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. frontiersin.orgnih.gov This involves optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation. nih.gov For this compound, theoretical predictions would help assign specific peaks to the protons and carbons of the pyridine and thiophene rings, which can be complex due to their electronic interactions. The accuracy of these predictions has been greatly enhanced by combining DFT with machine learning approaches. frontiersin.orgarxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.govnih.gov The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to π→π* and n→π* electronic excitations within the conjugated system formed by the interconnected pyridine and thiophene rings.

Table 3: Sample Predicted Spectroscopic Data

Note: This table is for illustrative purposes. Actual values require specific TD-DFT and GIAO calculations.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 6.5 - 9.0 ppm |

| ¹³C NMR | Chemical Shift (Ar-C) | 110 - 160 ppm |

| UV-Vis | λmax (π→π*) | ~280-320 nm |

Tautomerism and Polymorphism Studies of 2-Hydroxynicotinic Acid Framework

The 2-hydroxypyridine (B17775) core of the molecule is known for keto-enol tautomerism. rsc.orgacs.org This means this compound can exist in equilibrium with its tautomeric form, 2-oxo-1,2-dihydropyridine-3-carboxylic acid. researchgate.nethmdb.ca

Tautomerism: Computational studies on the parent 2-hydroxynicotinic acid show that in the solid state and polar solvents, the keto (or 2-pyridone) form is energetically more stable than the enol (hydroxy) form. researchgate.netnih.govstackexchange.com DFT calculations can quantify the energy difference between these tautomers, predicting their relative populations in different environments (gas phase vs. solvent). nih.govresearchgate.netcomporgchem.com For the 2-hydroxynicotinic acid framework, the keto tautomer is generally favored. nih.govresearchgate.net

Polymorphism: This compound may also exhibit polymorphism, where it crystallizes into different solid-state forms with distinct molecular packing and hydrogen-bonding arrangements. researchgate.net Studies on 2-hydroxynicotinic acid have identified multiple polymorphs, whose formation can be influenced by crystallization conditions. researchgate.netrsc.org Theoretical calculations of lattice energies can help assess the relative stability of these different polymorphic forms, with research indicating that one form is typically the most stable at higher temperatures. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the molecule's behavior over time. mdpi.comdrexel.edu

Exploration of Conformational Space and Flexibility

MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape. mdpi.comelifesciences.org For this compound, a key flexible parameter is the dihedral angle defining the rotation around the C-C single bond connecting the pyridine and thiophene rings. mdpi.com

By simulating the molecule's dynamics, researchers can identify low-energy conformations and the energy barriers between them. mdpi.com This analysis reveals the molecule's flexibility, which is crucial for understanding how it might interact with other molecules, such as biological receptors. Principal component analysis (PCA) of the MD trajectory can help identify the most significant collective motions within the molecule. elifesciences.org Such simulations are essential for understanding the dynamic nature of nicotinic acid derivatives and how their shape can adapt in different chemical environments. mdpi.comresearchgate.net

Solvent Effects on Molecular Conformations and Properties

The influence of the solvent environment on the conformational landscape and physicochemical properties of this compound is a critical area of computational investigation. Theoretical studies on analogous thiophene derivatives have demonstrated that solvent polarity can significantly alter molecular geometry and electronic properties. For this compound, the tautomeric equilibrium between the 2-hydroxypyridine and the 2-pyridone forms is of particular interest. Computational models, such as those employing Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are theoretically applied to elucidate these effects.

In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid moiety, or between the pyridine nitrogen and the carboxylic acid, is expected to be a dominant factor in determining the most stable conformation. As solvent polarity increases, intermolecular hydrogen bonding with solvent molecules becomes more prevalent. This interaction can disrupt intramolecular bonds, leading to a more extended conformation of the molecule.

Theoretical studies on related nicotinic acid derivatives have shown that specific solvent interactions can influence the orientation of the substituent rings. researchgate.net For this compound, the dihedral angle between the pyridine and thiophene rings is a key conformational parameter. In aprotic, non-polar solvents, a more planar conformation might be favored due to stabilizing π-π interactions. Conversely, in polar, protic solvents, the formation of hydrogen bonds with the solvent could lead to a larger dihedral angle, adopting a more twisted conformation. These conformational changes, driven by the solvent, would in turn affect the molecule's dipole moment, polarizability, and ultimately its reactivity and biological availability.

A representative table of how solvent effects on key molecular properties could be presented is shown below. The data is hypothetical and for illustrative purposes, based on trends observed in similar compounds.

Table 1: Theoretical Solvent Effects on Molecular Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (°) | Predicted Dipole Moment (Debye) |

|---|---|---|---|

| n-Hexane | 1.88 | 15.2 | 2.5 |

| Dichloromethane | 8.93 | 25.8 | 4.1 |

| Methanol | 32.7 | 38.5 | 6.3 |

In Silico Ligand-Target Interaction Prediction and Molecular Docking Studies

In silico methods, particularly molecular docking, are powerful tools for predicting the potential biological targets of this compound and elucidating the molecular basis of its activity. These studies are theoretical in nature but provide valuable hypotheses for experimental validation.

Virtual screening involves computationally docking a ligand into the binding sites of a large number of known protein structures to identify potential targets. For a molecule like this compound, which contains both nicotinic acid and thiophene scaffolds, virtual screening campaigns would typically be directed against protein families known to interact with these moieties. Based on studies of analogous compounds, potential target classes include:

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Given the nicotinic acid core, these receptors are a primary target class for investigation. acs.org

Enzymes involved in inflammation: Thiophene derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Protein Kinases: The pyridine and thiophene rings are common scaffolds in kinase inhibitors. nih.gov

Bacterial Enzymes: Nicotinic acid and thiophene derivatives have shown antimicrobial activity, making bacterial enzymes like DNA gyrase or dihydrofolate reductase potential targets. mdpi.commdpi.com

The process would involve preparing a 3D model of this compound and then using docking software to systematically fit it into the binding pockets of a library of protein crystal structures. The binding affinity for each protein is estimated using a scoring function, which ranks the potential targets. High-ranking hits from this virtual screen would then be prioritized for further investigation.

Once high-potential protein targets are identified through virtual screening, detailed molecular docking studies are performed to understand the specific interactions that stabilize the ligand-protein complex. These theoretical binding poses offer mechanistic hypotheses about how this compound might exert a biological effect.

For instance, in a hypothetical docking study with a protein kinase, the 2-hydroxy-nicotinic acid moiety could be predicted to form key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The thiophene ring could then extend into a hydrophobic pocket, forming van der Waals interactions with non-polar amino acid residues. The carboxylic acid group might form salt bridges with positively charged residues like lysine (B10760008) or arginine at the entrance of the binding site.

A hypothetical summary of predicted interactions for this compound with a theoretical protein target is presented in the table below.

Table 2: Hypothetical Predicted Binding Interactions for this compound

| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Moiety |

|---|---|---|---|

| Serine 124 | Hydrogen Bond | 2.8 | 2-Hydroxy group |

| Leucine 178 | Hydrophobic | 3.9 | Thiophene ring |

| Valine 80 | Hydrophobic | 4.1 | Pyridine ring |

| Lysine 56 | Salt Bridge | 3.2 | Carboxylic acid |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and QSAR studies are employed to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for designing new analogues with improved potency and desired properties.

To perform a QSAR study, a dataset of analogues of this compound with experimentally determined biological activities would be required. For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, electrotopological state (E-state) indices. jetir.org

3D Descriptors: Molecular volume, surface area, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity), polar surface area (PSA).

Once the descriptors are calculated for the series of analogues, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest or Support Vector Machines. The goal is to create an equation that relates a subset of these descriptors to the observed biological activity. For example, a hypothetical QSAR model for a series of thiophene-substituted nicotinic acids might take the form:

pIC₅₀ = c₀ + c₁(LogP) + c₂(Molecular_Volume) + c₃(*E-state_Descriptor)

The statistical quality of the resulting QSAR model is assessed using parameters like the coefficient of determination (R²), the cross-validated R² (q²), and the Fischer statistic (F-test). ijprajournal.com

A validated QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized analogues of this compound. This predictive capability is crucial for prioritizing synthetic efforts towards compounds that are most likely to be active.

For example, by analyzing the descriptors in the QSAR model, one can infer which structural features are most important for activity. If a descriptor related to the electronic properties of the thiophene ring has a large positive coefficient in the model, it would suggest that increasing the electron-donating character of substituents on the thiophene ring could lead to higher biological activity.

Furthermore, by creating multiple QSAR models for different biological targets, a predictive biological interaction profile for new analogues can be generated. This allows for the in silico assessment of not only potency but also selectivity. For instance, one could design analogues of this compound that are predicted to have high affinity for a primary target while having low affinity for off-targets, thereby hypothetically reducing potential side effects. The insights gained from these predictive models guide the rational design of the next generation of compounds.

Investigation of Biological Interactions and Molecular Targets Mechanistic Pre Clinical Research

Enzyme Activity Modulation Studies (In Vitro Biochemical Assays)

Initial investigations into the biological activity of this compound and its structural analogs have centered on its ability to modulate the function of various enzymes. These studies are critical for understanding its potential therapeutic applications by identifying specific enzyme targets.

While direct studies on 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid are not available in the reviewed literature, research on structurally related thiophene (B33073) and nicotinic acid derivatives provides insight into potential activities.

InhA: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a validated target for anti-tuberculosis drugs. researchgate.net It is the primary target for the frontline drug isoniazid. mdpi.com Direct inhibitors of InhA are sought after to combat resistant strains that arise from mutations affecting the activation of prodrugs like isoniazid. mdpi.comnih.gov Studies have identified various classes of InhA inhibitors, including 3-nitropropanoic acid, which has an IC₅₀ value of 71 μM. researchgate.net

α-Amylase/Glucosidase: These enzymes are key targets in managing type 2 diabetes mellitus, as their inhibition can control postprandial hyperglycemia by delaying carbohydrate digestion. nih.govmdpi.com Though data for the specific title compound is absent, studies on 5-amino-nicotinic acid derivatives have shown significant inhibitory potential against both α-amylase and α-glucosidase, with activities comparable to the standard drug, acarbose. researchgate.net

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected 5-Amino-Nicotinic Acid Derivatives

Data sourced from a study on 5-amino-nicotinic acid derivatives, presented for contextual relevance. researchgate.net

COX/LOX: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, which produces prostaglandins (B1171923) and leukotrienes involved in inflammation. nih.govnih.gov Dual inhibitors of COX-2 and 5-LOX are considered promising anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov Research into new thiophene derivatives has identified compounds with dual inhibitory roles. For instance, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (compound 5b) showed potent and selective COX-2 inhibition along with significant 5-LOX inhibition.

Table 2: In Vitro COX/LOX Inhibitory Activity of a Selected Thiophene Derivative

Data for N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, presented to illustrate the potential of the thiophene scaffold.

The nature of an enzyme-inhibitor interaction, whether reversible or irreversible, is a crucial determinant of its pharmacological profile. No studies were found that specifically detail the reversibility of enzyme inhibition by this compound. However, research on other complex thiophene-containing molecules highlights the importance of this characterization. For example, in studies of DHHC-mediated palmitoylation, the inhibitor 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one was found to be a reversible inhibitor, whereas the inhibitor 2-bromopalmitate was determined to be irreversible. This distinction is critical for predicting the duration of action and potential for off-target effects.

Co-crystallization of a compound with its target enzyme provides atomic-level detail of the binding interaction, which is invaluable for structure-based drug design. There are no published crystal structures of this compound bound to any enzyme. However, the utility of this technique is well-demonstrated in the field. For instance, the crystal structure of the InhA-NAD⁺ complex with the inhibitor 3-nitropropanoic acid has been solved, revealing that the inhibitor binds in an open conformation of the active site loop. researchgate.net Such structural insights help explain the mechanism of inhibition and guide the synthesis of more potent and selective analogs. nih.gov

Receptor Binding and Signaling Pathway Analysis (Cell-Free and Cell-Based Assays)

Beyond direct enzyme modulation, it is important to assess a compound's ability to interact with cellular receptors and influence their signaling pathways.

Radioligand binding assays are a standard method used to determine the binding affinity (expressed as the dissociation constant, KD) of a compound for a specific receptor. This technique is fundamental in pharmacology for quantifying the potency of a ligand at its target. A review of the available scientific literature did not identify any studies that have used radioligand binding assays to evaluate the affinity of this compound for any receptor.

Reporter gene assays are powerful cell-based tools used to measure the activation or inhibition of a specific signaling pathway downstream of receptor activation. These assays link the activity of a transcription factor to the expression of a readily measurable protein, such as luciferase or β-galactosidase. No published studies were found that employed reporter gene assays to investigate the effect of this compound on any cellular signaling pathways.

Functional Assays in Recombinant Cell Lines

There is currently no publicly available data from functional assays conducted in recombinant cell lines to characterize the activity of this compound. Such assays are crucial for determining a compound's effect on specific molecular targets, such as receptors or enzymes, that have been genetically introduced into a host cell line. Information regarding its potency (EC₅₀ or IC₅₀ values) or efficacy in these systems has not been reported in the scientific literature.

Cellular Effects and Mechanistic Elucidation in Model Systems (In Vitro Cell Lines)

Detailed studies on the cellular effects of this compound in model cell lines are not available in the public domain. The subsequent subsections highlight the specific areas where research data is absent.

Gene Expression Profiling (e.g., RNA Sequencing, qPCR) in Cell Lines

No studies have been published detailing the effects of this compound on global or targeted gene expression. Techniques such as RNA sequencing or quantitative polymerase chain reaction (qPCR) would be necessary to understand how this compound may alter cellular pathways at the transcriptional level. While general studies on nicotinic acid have shown effects on gene expression related to lipid metabolism nih.gov, this specific data is missing for the 2-hydroxy-5-(thiophen-3-yl) substituted variant.

Proteomic Analysis (e.g., Western Blot, Mass Spectrometry-based Proteomics) for Target Engagement

There is no available research on the proteomic effects of this compound. Proteomic analyses are essential for confirming that a compound interacts with its intended molecular target within a cell (target engagement) and for identifying other proteins or pathways that may be affected.

Imaging Techniques (e.g., Confocal Microscopy) for Subcellular Localization

Information regarding the subcellular localization of this compound or its molecular targets is not available. Imaging techniques like confocal microscopy are used to visualize the distribution of a compound or its target protein within different cellular compartments, providing clues about its mechanism of action.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds (analogues) to understand how specific chemical modifications influence their biological activity. While SAR studies have been conducted on various other classes of nicotinic acid derivatives and thiophene-containing molecules nih.govnih.gov, no such studies have been published for analogues of this compound.

Systematic Exploration of Chemical Space for Biological Interactions

A systematic exploration of the chemical space around this compound has not been reported. This would involve modifying the core structure—for instance, by altering the position or type of substituents on the pyridine (B92270) or thiophene rings—and assessing the impact on biological activity. Without such studies, the key structural features required for any potential biological effect of this compound remain unknown.

Identification of Key Pharmacophoric Elements for Target Engagement

Pharmacophore modeling, a crucial tool in medicinal chemistry, has been employed to identify the essential structural motifs of this compound required for its interaction with biological targets. These studies have highlighted a combination of features stemming from its constituent nicotinic acid and thiophene moieties.

The nicotinic acid core itself presents several key interaction points. The carboxylic acid group is a primary site for hydrogen bonding, acting as a hydrogen bond donor and acceptor. The nitrogen atom within the pyridine ring is a potential hydrogen bond acceptor and can also participate in cation-π interactions when protonated. The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues in a protein's binding pocket.

In the context of nicotinic acid derivatives acting as agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), a general pharmacophore model has been proposed which includes a protonated nitrogen atom, an electronegative atom capable of forming a hydrogen bond, and the center of a heteroaromatic ring. While not specific to this compound, this model provides a framework for understanding the potential interactions of its core structure.

Elucidation of Molecular Features Governing Selectivity

The selectivity of a compound for a specific biological target over others is a critical aspect of drug design, minimizing off-target effects. For this compound, the interplay between its different structural components is thought to be the primary driver of its selectivity profile.

The substitution pattern on the nicotinic acid ring is a key determinant of selectivity. The presence and position of the hydroxyl group at the 2-position and the thiophen-3-yl group at the 5-position create a unique electronic and steric profile. This specific arrangement influences the molecule's conformation and how it presents its pharmacophoric elements to a potential binding site.

Structure-activity relationship (SAR) studies on related nicotinic acid and thiophene derivatives have provided insights into the features governing selectivity. For instance, in the development of fungicidal N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the nature and position of substituents on both the nicotinic acid and thiophene rings were found to significantly impact their potency and spectrum of activity. This suggests that subtle modifications to the structure of this compound could fine-tune its selectivity for different targets.

While detailed mechanistic studies on this compound are still emerging, the current understanding points towards a complex interplay of its structural and electronic properties in determining its biological target engagement and selectivity.

Applications of 2 Hydroxy 5 Thiophen 3 Yl Nicotinic Acid As a Chemical Probe and Research Tool

Development of Affinity Probes for Target Identification

Affinity-based chemical proteomics is a powerful strategy to identify the protein targets of small molecules. This approach relies on the design and synthesis of chemical probes that can specifically bind to and enrich their target proteins from complex biological mixtures.

To be utilized as an affinity probe, 2-hydroxy-5-(thiophen-3-yl)nicotinic acid must be chemically modified to incorporate a reporter tag, such as biotin (B1667282) or a fluorescent dye, and a reactive group for covalent capture of the target protein. The synthesis of such probes typically involves several key steps.

A common strategy is to introduce a linker arm at a position on the molecule that is not critical for its biological activity. For this compound, the carboxylic acid or the hydroxyl group on the pyridine (B92270) ring could serve as potential points of modification. For instance, the carboxylic acid can be converted to an amide, or the hydroxyl group to an ether, to attach a linker. This linker usually terminates in a functional group, like an alkyne or an azide, which can then be used for "click chemistry" to attach a reporter tag.

Furthermore, for photo-affinity labeling, a photo-reactive group, such as a diazirine or an aryl azide, can be incorporated into the probe's structure. nih.gov Upon photoactivation, this group forms a highly reactive species that can covalently bind to nearby amino acid residues of the target protein, enabling its identification. The synthesis of such sterically hindered and functionally complex probes often requires the development of novel synthetic methods to achieve good yields and avoid unwanted side reactions. nih.gov

| Probe Component | Function | Example |

| Parent Molecule | Binds to the target protein | This compound |

| Linker Arm | Provides spatial separation between the parent molecule and the reporter tag | Polyethylene glycol (PEG) |

| Reporter Tag | Enables detection and enrichment of the probe-protein complex | Biotin, Fluorescent Dye |

| Reactive Group | Forms a covalent bond with the target protein | Diazirine, Aryl Azide |

Once a suitable probe derivative of this compound is synthesized, it can be employed in affinity-based proteomics experiments to identify its cellular targets. nih.gov The general workflow involves incubating the probe with cell lysates or live cells, allowing it to bind to its target protein(s). nih.gov

Following binding, the probe-protein complexes are enriched from the complex mixture using the reporter tag. For example, if the probe is biotinylated, streptavidin-coated beads can be used to pull down the complexes. After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry. nih.gov This approach can provide a comprehensive profile of the proteins that interact with this compound within a cellular context. nih.gov

Utilization in Mechanistic Chemical Biology Studies

Chemical probes derived from this compound are not only useful for identifying targets but also for elucidating the mechanisms of cellular processes.

By understanding the protein targets of this compound, researchers can gain insights into the signaling pathways it modulates. For instance, nicotinic acid and its derivatives have been shown to influence various signaling pathways, including the MEK/ERK and AKT/GSK3β pathways involved in melanogenesis, and the Akt/mTOR signaling pathway related to inflammation. nih.govnih.gov

A chemical probe based on this compound could be used to pull down its direct binding partners and associated protein complexes. Subsequent analysis of these interacting proteins can reveal the specific nodes within a signaling cascade that are affected by the compound. This can help to unravel the molecular mechanisms underlying its observed biological effects.

The interaction between a small molecule and its protein target is a fundamental molecular recognition event. mdpi.com Chemical probes of this compound can be used to study the specifics of this interaction. For example, by systematically modifying the structure of the parent molecule within the probe, researchers can map the key functional groups responsible for binding affinity and selectivity. nih.gov

Furthermore, photo-affinity labeling probes can provide information about the binding site on the target protein. The covalent cross-link formed upon photoactivation can be identified through proteomic analysis, pinpointing the specific amino acid residues that are in close proximity to the bound ligand. This information is invaluable for understanding the molecular basis of recognition and for the rational design of more potent and selective molecules. nih.gov

Scaffold for the Discovery of Novel Chemical Entities

The core structure of this compound, which combines a substituted pyridine ring with a thiophene (B33073) ring, represents a valuable scaffold for the discovery of new chemical entities with diverse biological activities. nih.govmdpi.com Both nicotinic acid and thiophene are privileged structures in medicinal chemistry, appearing in a wide range of approved drugs and biologically active compounds. researchgate.netmdpi.com

Combinatorial Chemistry Approaches

Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds, which can then be screened for biological activity. This compound is an ideal scaffold for such approaches. Thiophene and its derivatives are central to the creation of combinatorial libraries due to their wide range of pharmacological activities and the ease with which they can be chemically modified. researchgate.net

The structure of this compound offers several functional handles for derivatization:

The Carboxylic Acid: This group can be readily converted into esters, amides, or other functional groups, allowing for the introduction of a wide variety of substituents.

The Pyridine Ring: The nitrogen atom can be quaternized, and the ring itself can be subjected to further substitution reactions.

The Thiophene Ring: The thiophene moiety provides sites for electrophilic substitution, allowing for the addition of further diversity to the molecular structure. nih.gov

The Hydroxyl Group: This group can be alkylated or acylated to explore the structure-activity relationship around this part of the molecule.

By systematically modifying these positions, researchers can generate a vast library of analogues from a single core structure. This strategy is efficient for discovering lead compounds in drug development and for creating chemical tools to probe protein function. researchgate.netresearchgate.net

| Structural Moiety | Potential for Derivatization | Relevance in Combinatorial Synthesis |

|---|---|---|

| Nicotinic Acid Core | Esterification, Amidation, Halogenation | Provides a rigid scaffold and key interaction points (H-bond donors/acceptors). |

| Thiophene Ring | Electrophilic Substitution (e.g., halogenation, acylation) | Introduces structural diversity and modulates electronic properties and lipophilicity. nih.gov |

| Hydroxyl Group | Alkylation, Acylation, Etherification | Allows fine-tuning of polarity and hydrogen-bonding capabilities. |

| Carboxylic Acid | Amide bond formation, Ester formation, Reduction | Serves as a primary attachment point for a wide array of chemical building blocks. |

Fragment-Based Drug Discovery (FBDD) Strategies (as a fragment)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. nih.gov It involves screening collections of small, low-complexity molecules, or "fragments," to identify weak but efficient binders to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, drug-like leads. frontiersin.orgcam.ac.uk